4-ニトロベンジルメタンスルホネート

概要

説明

An alkylation reagent to be used with rabbit monoclonal anti-thiophosphate ester antibody and ATP-gamma-S for the identification of direct kinase substrates. Prepare a 50 mM PNBM (12 mg/ml) stock by dissolving PNBM in DMSO and vortexing. One time use DMSO aliquots may be stored at -20°C.

p-Nitrobenzyl mesylate (PNBM) is a reagent that is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies. Substrates phosphorylated with adenosine 5'-(γ-thio)-triphosphate (ATPγS; ) or N6-benzyl-ATPγS can be alkylated by PNBM. The tagged substrates can be isolated by immunoprecipitation or immunoaffinity purification, or they can be detected by immunoblotting.

p-Nitrobenzyl mesylate (PNBM) is a reagent that is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies. Substrates phosphorylated with adenosine 5/'-(γ-thio)-triphosphate (ATPγS; ) or N The tagged substrates can be isolated by immunoprecipitation or immunoaffinity purification, or they can be detected by immunoblotting.

科学的研究の応用

1. キナーゼ基質同定のためのチオール特異的アルキル化 4-ニトロベンジルメタンスルホネート(PNBM)は、チオール特異的アルキル化試薬として機能し、特にキナーゼ基質の同定に役立ちます。 PNBMはチオリン酸化したタンパク質をアルキル化し、チオリン酸エステルエピトープを生成します。このエピトープは、免疫ブロッティング、免疫沈降、または免疫アフィニティー精製などのさまざまな方法でチオリン酸エステル特異的抗体によって検出できます .

ベンジルオキシベンズアルデヒド誘導体の合成

この化合物は、ベンジルオキシベンズアルデヒド誘導体の合成に使用されます。 例えば、4-ニトロベンジルブロミドとさまざまなヒドロキシメトキシベンズアルデヒドを反応させることで、これらの誘導体が生成されます。これらの誘導体は、医薬品や材料科学など、さまざまな分野で潜在的な用途があります .

生物学的アルキル化剤

メタンスルホネートエステル(4-ニトロベンジルメタンスルホネートから誘導されたものなど)は、生物学的アルキル化剤として機能します。それらのアルキル-酸素結合は切断されやすく、細胞内環境で反応します。 この特性は、細胞内プロセスの研究と創薬において重要です .

作用機序

Target of Action

4-Nitrobenzyl methanesulfonate (PNBM) is a thiol-specific alkylating reagent . It primarily targets thiophosphorylated proteins within cells .

Mode of Action

PNBM interacts with its targets by alkylation . The alkyl-oxygen bonds of the methanesulfonate esters undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Biochemical Pathways

The alkylation process by PNBM affects the function of the targeted proteins. For instance, it has been used for the identification of direct kinase substrates . The alkylation forms thiophosphate ester epitopes that can be detected by thiophosphate-ester-specific antibodies .

Pharmacokinetics

It is known that it is soluble in dmso , which suggests that it could have good bioavailability.

Result of Action

The alkylation of thiophosphorylated proteins by PNBM leads to the formation of thiophosphate ester epitopes . These epitopes can be detected by specific antibodies, allowing for the identification of the action of kinases .

Action Environment

The action of 4-Nitrobenzyl methanesulfonate can be influenced by various environmental factors. For instance, the presence of NADH can lead to the reduction of the 4-nitrobenzyl unit of TNP, leading to the decomposition of the TNP micelles and DOX release . Additionally, the compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

生化学分析

Biochemical Properties

4-Nitrobenzyl methanesulfonate is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies . This interaction involves enzymes and proteins that recognize these epitopes, leading to various biochemical reactions.

Cellular Effects

The cellular effects of 4-Nitrobenzyl methanesulfonate are largely related to its role in alkylation. It influences cell function by modifying the structure of biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Nitrobenzyl methanesulfonate involves the fission of alkyl-oxygen bonds, which allows it to react within the intracellular environment . This can lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrobenzyl methanesulfonate can change over time. This includes its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

4-Nitrobenzyl methanesulfonate is involved in various metabolic pathways, particularly those involving sulfur intermediates . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

特性

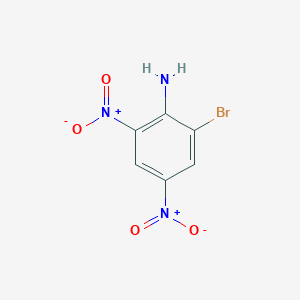

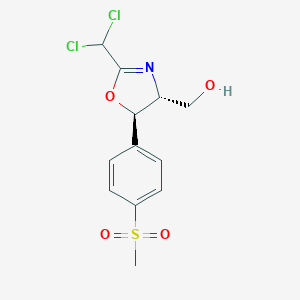

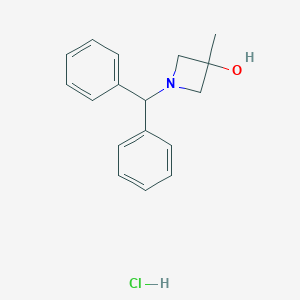

IUPAC Name |

(4-nitrophenyl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIYKAFPHRTIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)